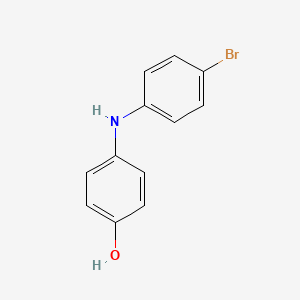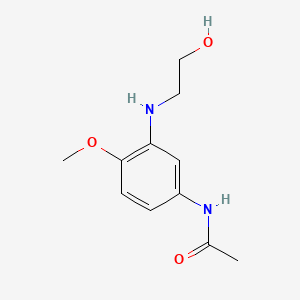
Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)- is a chemical compound with a complex structure that includes an acetamide group, a hydroxyethyl group, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)- typically involves a multi-step process. One common method is the condensation reaction between 3-amino-4-methoxyphenol and 2-chloroacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield an aldehyde or ketone, while reduction of a nitro group results in an amine.
科学的研究の応用
Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)- exerts its effects involves interactions with specific molecular targets. The hydroxyethyl and methoxyphenyl groups can interact with enzymes or receptors, modulating their activity. The acetamide group may also play a role in stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
Acetamide, N-(2-hydroxyethyl)-: This compound has a similar structure but lacks the methoxyphenyl group.
N-(2-Hydroxyethyl)ethylenediamine: Another related compound with a hydroxyethyl group but different overall structure.
Uniqueness
Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)- is unique due to the presence of both the hydroxyethyl and methoxyphenyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other related compounds, making it a valuable molecule for research and development.
特性
CAS番号 |
63494-13-3 |
|---|---|
分子式 |
C11H16N2O3 |
分子量 |
224.26 g/mol |
IUPAC名 |
N-[3-(2-hydroxyethylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C11H16N2O3/c1-8(15)13-9-3-4-11(16-2)10(7-9)12-5-6-14/h3-4,7,12,14H,5-6H2,1-2H3,(H,13,15) |
InChIキー |
UVFWYFFTOWZUAY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


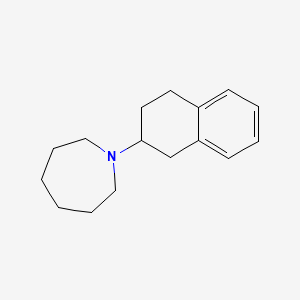
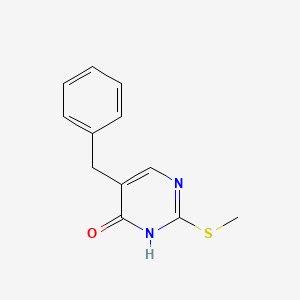
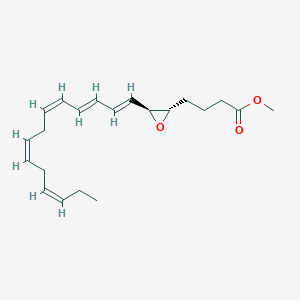
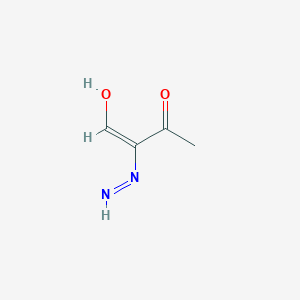

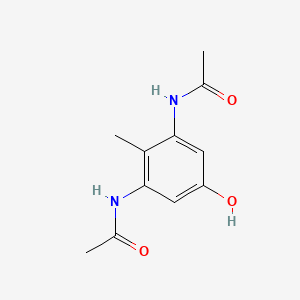
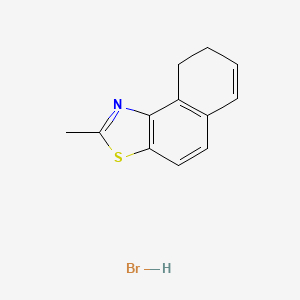

![8-Aminoimidazo[1,5-A]pyrazine-3-thiol](/img/structure/B13784902.png)
![3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal](/img/structure/B13784910.png)
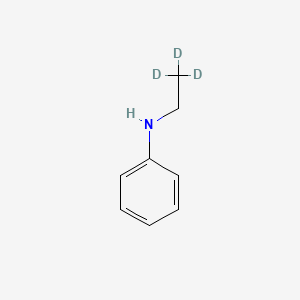
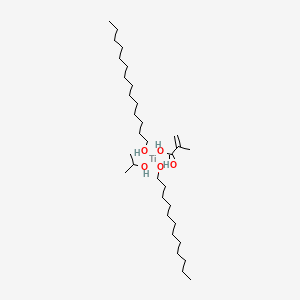
![1,1,1,5,7,7,7-Heptamethyl-3,3-bis[(trimethylsilyl)oxy]tetrasiloxane](/img/structure/B13784927.png)
